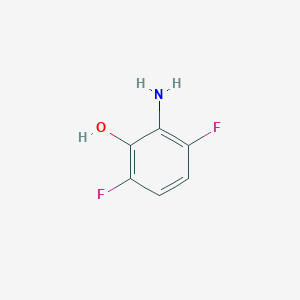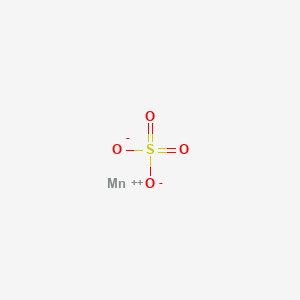
Manganese sulfate
Descripción general
Descripción
Manganese (II) sulfate usually refers to the inorganic compound with the formula MnSO4·H2O. This pale pink deliquescent solid is a commercially significant manganese (II) salt . Approximately 260,000 tonnes of manganese (II) sulfate were produced worldwide in 2005 . It is the precursor to manganese metal and many other chemical compounds .
Synthesis Analysis
Manganese sulfides (MnS) with a diversity of well-defined morphologies and phases have been successfully synthesized by the solvothermal approach . The phase structure and morphology of MnS could readily be tuned by adjusting the sulfur sources and solvents . In the laboratory, manganese sulfate can be made by treating manganese dioxide with sulfur dioxide .Molecular Structure Analysis
The structure of MnSO4·H2O has been determined by X-ray crystallography . The tetrahydrate also features Mn (II) in an O6 coordination sphere provided by bridging two sulfate anions and four aquo ligands .Chemical Reactions Analysis
Treatment of aqueous solutions of the sulfate with sodium carbonate leads to precipitation of manganese carbonate, which can be calcined to give the oxides MnOx . Manganese (II) sulfate will precipitate as manganese hydroxide when mixed with a strong base, such as sodium hydroxide .Physical And Chemical Properties Analysis
This compound is a pinkish crystalline salt, soluble in water, as well as primary alcohols, though insoluble in aprotic solvents, such as benzene or diethyl ether . It has a molar mass of 151.001 g/mol (anhydrous) and a density of 3.25 g/cm3 (anhydrous) .Aplicaciones Científicas De Investigación
Agricultural Use in Sweet Pepper Cultivation
Manganese sulfate is used in the agricultural sector, notably in the cultivation of sweet pepper. It plays a crucial role in increasing vegetable crop yields and improving product quality. Its application through pre-sowing seed treatment and foliar feeding significantly enhances plant growth, development, and fruit quality in sweet pepper crops. The use of this compound in seed treatment and foliar feeding is recommended for its effectiveness and simplicity in vegetable growing (Kalmykova, 2021).
Production and Industrial Applications
Environmental and Chemical Research
In environmental and chemical research, this compound is used as a reaction source to prepare manganese oxides. These oxides are crucial in catalytic abatement of volatile organic compounds due to their low cost, high stability, and enhanced catalytic activity. However, the absorbed sulfate in this compound-derived catalysts can negatively impact their effectiveness, highlighting the importance of eliminating absorbed sulfate for high-performance catalysts (Peng Wu et al., 2020).
Electrodeposition and Material Science
In material science, this compound is used in the electrodeposition of manganese coatings on steel substrates from sulfate solutions. This process is vital for understanding the microstructure, crystallography, mechanical, and corrosion resistance properties of manganese deposits. The presence of ammonium sulfate in the solutions enhances the reduction reaction of manganese ion and aids in obtaining different types of manganese deposits based on current density (J. Gong & G. Zangari, 2002).
Atmospheric Studies
This compound aerosols are studied for their role in the catalytic oxidation of sulfur dioxide in humid air. This research is significant in understanding atmospheric chemistry and environmental pollution control (J. Crump, R. Flagan, J. Seinfeld, 1983).
Agricultural Use in Bean Cultivation
This compound is also used in bean cultivation. Its application as a foliar and soil fertilizer has shown significant impact on yield and net return of dwarf beans, indicating its importance in crop production and agricultural practices (Aynur Ozbahce & M. Zengin, 2014).
Poultry Nutrition
In poultry nutrition, different sources of this compound have been studied for their effects on production and immune performance in broilers. Manganese is essential for the normal growth of poultry bones and overall health, highlighting its significance in animal nutrition (Gu Hongjuan, 2013).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The supply of battery-grade manganese sulfate will switch from oversupply to deficit by 2028 despite new capacity coming online, especially outside of China . The rollout of high-manganese nickel-cobalt-manganese (NCM) battery chemistries is expected to particularly increase demand and regional market deficits could even emerge sooner than 2028 .
Relevant Papers A paper titled “Kinetics of the antisolvent crystallization of this compound monohydrate from a pregnant leach solution” discusses the precipitation of this compound monohydrate from a pregnant leach solution (PLS) by antisolvent crystallization with methanol . The effects of temperature, time, seeding, and volume ratio of organic antisolvent to the aqueous PLS (O/A) were studied .
Propiedades
Número CAS |
10124-55-7 |
|---|---|
Fórmula molecular |
H2MnO4S |
Peso molecular |
153.02 g/mol |
Nombre IUPAC |
manganese;sulfuric acid |
InChI |
InChI=1S/Mn.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4) |
Clave InChI |
KNLQKHUBPCXPQD-UHFFFAOYSA-N |
Impurezas |
TRACE IMPURITIES: Zinc, nitrogen and cobalt |
SMILES |
[O-]S(=O)(=O)[O-].[Mn+2] |
SMILES canónico |
OS(=O)(=O)O.[Mn] |
Punto de ebullición |
Decomp @ 850 °C |
Color/Form |
White orthorhombic crystals |
Densidad |
3.25 |
melting_point |
700 °C |
Otros números CAS |
10124-55-7 7785-87-7 |
Descripción física |
DryPowder; DryPowder, PelletsLargeCrystals; Liquid; OtherSolid |
Pictogramas |
Health Hazard; Environmental Hazard |
Números CAS relacionados |
10034-96-5 (monohydrate) 10101-68-5 (tetrahydrate) 10124-55-7 (unspecified manganese salt) 13444-72-9 (manganese(+3)[3:2] salt) 15244-36-7 (unspecified hydrate) |
Solubilidad |
52 G/100 CC OF WATER @ 5 °C 70 G/100 CC OF WATER @ 70 °C SOL IN ALCOHOL; INSOL IN ETHER Slightly soluble in methanol. |
Sinónimos |
manganese sulfate manganese sulfate monohydrate manganese sulfate tetrahydrate manganese sulfate, manganese (+3) salt (3:2) manganese sulfate, potassium salt (3:2:2) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

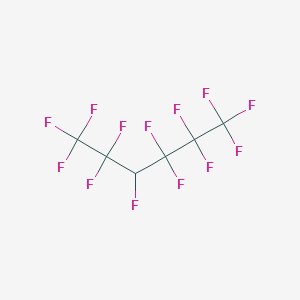
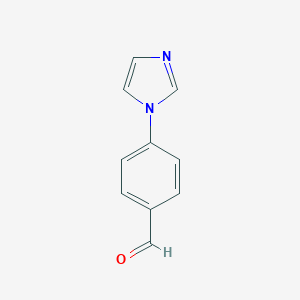
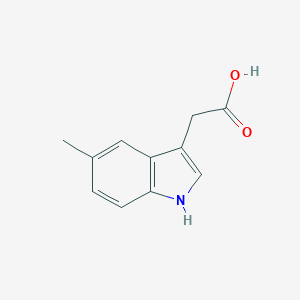
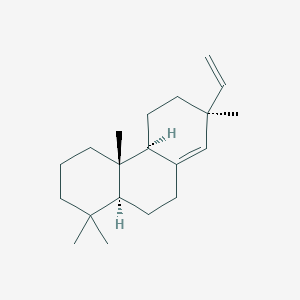


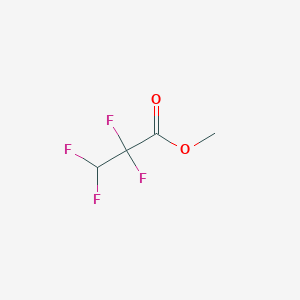
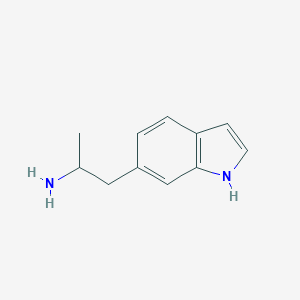
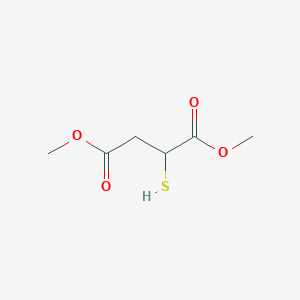
![2-Formyl-8-methyl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B157928.png)



